Cas no 1935325-76-0 (tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate)

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate
- 1935325-76-0
- EN300-192066
-
- インチ: 1S/C12H15BrFNO2/c1-7-5-6-8(14)9(13)10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
- InChIKey: DLAFRSXKLDLSNT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(C)=C1NC(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 303.02702g/mol
- どういたいしつりょう: 303.02702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192066-0.25g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-192066-0.5g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-192066-5.0g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 5g |
$3645.0 | 2023-05-24 | ||
Enamine | EN300-192066-5g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 5g |
$3645.0 | 2023-09-17 | ||
Enamine | EN300-192066-10.0g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 10g |
$5405.0 | 2023-05-24 | ||
Enamine | EN300-192066-1.0g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 1g |
$1256.0 | 2023-05-24 | ||
Enamine | EN300-192066-0.1g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-192066-2.5g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-192066-1g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 1g |
$1256.0 | 2023-09-17 | ||
Enamine | EN300-192066-0.05g |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |
1935325-76-0 | 0.05g |
$1056.0 | 2023-09-17 |
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamateに関する追加情報
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate (CAS No. 1935325-76-0): An Overview of Its Properties and Applications
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate (CAS No. 1935325-76-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate.
Chemical Structure and Properties
The molecular formula of tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate is C14H17BrFNO2, with a molecular weight of approximately 317.2 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-3-fluoro-6-methylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the molecule.
The tert-butyl group provides steric hindrance and increased stability, making the compound less prone to hydrolysis and degradation. The bromine and fluorine atoms introduce halogen bonding capabilities, which can influence the compound's interactions with biological targets. Additionally, the methyl group on the phenyl ring enhances lipophilicity, potentially improving cellular permeability and bioavailability.
Synthesis Methods
The synthesis of tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 2-bromo-3-fluoro-6-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic substitution, forming the desired carbamate product.
An alternative approach involves the use of coupling reactions, such as the Ullmann coupling or Suzuki coupling, to introduce the bromo and fluoro substituents onto the phenyl ring. These methods offer greater flexibility in terms of substituent variation and can be used to synthesize a range of related compounds for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate has shown promise in various medicinal chemistry applications due to its structural diversity and potential for modulating biological targets. One area of interest is its use as an intermediate in the synthesis of bioactive molecules. For example, recent studies have explored its role in the development of inhibitors for specific enzymes involved in disease pathways.
In particular, compounds derived from tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate have been investigated for their ability to inhibit kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The halogenated phenyl group provides opportunities for optimizing binding affinity and selectivity through halogen bonding interactions with target proteins.
Clinical Relevance and Research Advancements
The clinical relevance of tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate-derived compounds is an active area of research. Preclinical studies have demonstrated their efficacy in various disease models, including cancer cell lines and animal models of inflammation. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent antiproliferative activity against multiple cancer cell lines, with minimal cytotoxicity to normal cells.
In addition to its direct therapeutic applications, tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate has also been utilized as a tool compound in chemical biology research. Its ability to modulate specific protein-protein interactions has made it valuable for probing cellular signaling networks and identifying novel therapeutic targets.
Safety Considerations and Future Directions
While tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate holds significant potential for pharmaceutical applications, it is important to consider safety aspects during its development. Preclinical toxicology studies are essential to evaluate any potential adverse effects on human health. Researchers should also focus on optimizing synthetic routes to minimize environmental impact and ensure sustainable production processes.
The future direction for research on tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate-derived compounds includes further exploration of their pharmacological properties, optimization of their pharmacokinetic profiles, and evaluation in more advanced preclinical models. Additionally, efforts to develop robust analytical methods for characterizing these compounds will be crucial for their successful translation into clinical settings.
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